

TRIPOLI-4 Technical Support Center: Geometry Diagnostics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **TRIPOLI**

Cat. No.: **B1170413**

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in diagnosing and resolving geometry errors within the **TRIPOLI-4** Monte Carlo radiation transport code.

Frequently Asked Questions (FAQs)

Q1: My **TRIPOLI-4** simulation terminated unexpectedly with an error related to "lost particles." What does this mean?

A "lost particle" error indicates that the simulation code could not locate a particle within any defined geometric volume. This is a common symptom of underlying geometry errors such as undefined regions, overlapping volumes, or incorrect surface definitions. When a particle's trajectory leads it into a space that is not described by the geometry, the code flags it as "lost" and, in many cases, will terminate the simulation as the geometric integrity is compromised.

Q2: How can I visually inspect my geometry to identify potential errors?

The primary tool for visual inspection and debugging of **TRIPOLI-4** geometries is the T4G visualization tool.^{[1][2][3]} T4G is an interactive graphical viewer that allows for 2D and 3D plotting of the geometry, materials, and other simulation data.^[2] A key feature of T4G is that it utilizes the same geometry engine as **TRIPOLI-4** itself, ensuring that the visualized geometry is an exact representation of what is used in the transport calculation.^[2] This allows for reliable identification of issues like misplaced surfaces, incorrect cell definitions, and complex intersections.

Q3: What are "overlapping volumes" and why are they a problem?

Overlapping volumes occur when two or more geometric cells are defined in such a way that they occupy the same physical space. This is a critical error because it creates ambiguity in the model; the code cannot definitively determine which material properties to apply to a particle in the overlapping region. This can lead to incorrect simulation results or a "lost particle" error. The T4G tool can be instrumental in visually identifying these overlaps.

Q4: Is there a standard procedure to verify the integrity of my geometry before running a full simulation?

Yes, a highly effective method is the "void geometry test." This involves creating a copy of your input file and replacing all material definitions with a void. You then run a simulation with a significant number of source particle histories. In a correctly defined geometry, there should be zero lost particles.^[2] Any lost particles in this voided geometry point directly to a problem with the geometric description itself, independent of material assignments or physics interactions.

Troubleshooting Guides

Issue: Simulation fails due to "Lost Particles"

This guide provides a systematic approach to diagnosing the root cause of "lost particles" in your **TRIPOLI-4** simulation.

Step 1: Visual Inspection with T4G

- Load your geometry input file into the T4G visualization tool.
- Perform a thorough visual inspection of the entire geometry. Pay close attention to the interfaces between different cells and volumes.
- Use the slicing and cross-section features of T4G to examine the internal structure of your model.
- Look for any gaps or undefined spaces between adjacent cells. These are common locations where particles can become "lost."

- Verify that the outer boundaries of your entire geometry are correctly defined and completely enclose the simulation space.

Step 2: Perform the Void Geometry Test

- Create a duplicate of your **TRIPOLI-4** input file.
- In the new file, modify the material definitions for all cells to be a void (or a very low-density material).
- Run a simulation with this modified input file for a large number of particle histories (e.g., 10^7 or more).
- At the end of the simulation, check the output for any reported "lost particles." If lost particles are present, their last recorded coordinates can provide a clue as to where the geometrical error is located.

Step 3: Isolate and Refine the Problematic Area

- If the void geometry test reveals lost particles, use their last known coordinates to identify the specific region of the geometry that is causing the error.
- Return to the T4G tool and focus your inspection on this localized area.
- Carefully check the definitions of the surfaces and cells in this region. Look for:
 - Incorrectly defined surface equations.
 - Boolean logic errors in cell definitions (unions, intersections, subtractions).
 - Floating-point precision issues that may be creating tiny gaps.
- Simplify the problematic section of the geometry if possible to isolate the error. Re-run the void geometry test on the simplified model to confirm you have found the source of the issue.

Step 4: Correct the Geometry and Re-run

- Once the error has been identified, correct the cell or surface definitions in your original input file.
- It is good practice to re-run the void geometry test after the correction to ensure no new errors have been introduced.
- Once the void geometry test passes with zero lost particles, you can proceed with your full simulation using the original material definitions.

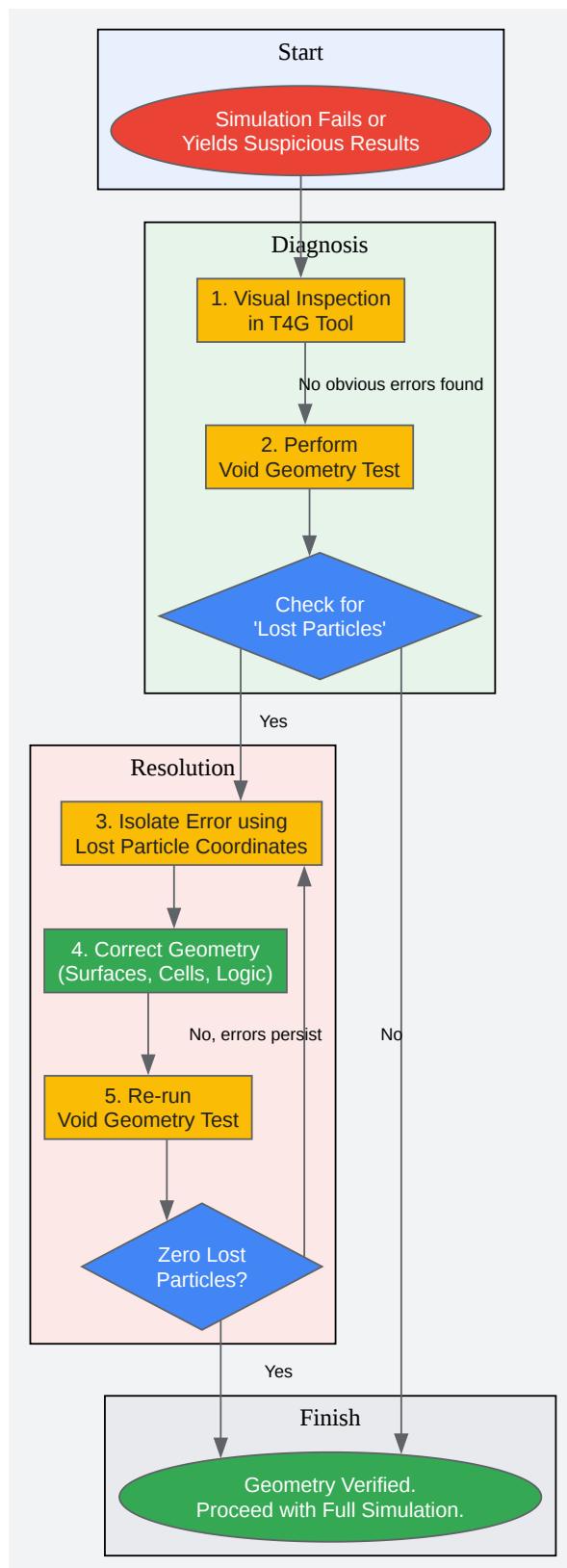
Summary of Common Geometry Errors

Error Type	Common Causes	Recommended Diagnostic Approach
Lost Particles	<ul style="list-style-type: none">- Gaps or undefined spaces between cells.- A particle exiting the outermost boundary of the defined geometry.- Complex or malformed cell definitions.	<ol style="list-style-type: none">1. Perform the "Void Geometry Test".2. Use the T4G tool to visually inspect for gaps and unenclosed regions.3. Check the last known coordinates of the lost particle to pinpoint the error location.
Overlapping Volumes	<ul style="list-style-type: none">- Incorrect dimensions or positioning of cells.- Errors in boolean operations defining a cell.- Duplication of cell definitions.	<ol style="list-style-type: none">1. Thoroughly inspect the geometry in the T4G tool, using transparency and slicing to see internal structures.2. Carefully review the input file for the definitions of adjacent cells.3. Some visualization tools may have features to explicitly detect and highlight overlapping regions.
Incorrect Material Assignment	<ul style="list-style-type: none">- Assigning the wrong material to a cell.- A cell having no material assigned.	<ol style="list-style-type: none">1. Use the T4G tool's material plotting feature to color-code the geometry by material.2. Visually verify that all cells have the correct material assigned.3. Cross-reference the visual representation with the material definitions in your input file.

Experimental Protocols

Protocol: Void Geometry Integrity Test

Objective: To verify the topological correctness of a **TRIPOLI-4** geometry definition by identifying any regions where particles could be "lost" due to gaps, overlaps, or undefined


spaces.

Methodology:

- Prepare the Input File:
 - Make a complete copy of your original **TRIPOLI-4** input file. Name it descriptively, for example, [original_name]_voidtest.t4.
 - Open the copied file in a text editor.
 - Navigate to the material definitions section.
 - For every cell defined in your geometry, change its material assignment to a void. Ensure that the material properties for the void are appropriately defined (e.g., zero density).
- Set Up the Simulation:
 - Define a particle source that will adequately sample the entire geometry. For complex geometries, it may be necessary to use multiple source positions or a volumetric source.
 - Set the number of particle histories to a statistically significant number. A minimum of 10^7 histories is recommended to increase the probability of detecting small geometrical flaws.
 - Ensure that all other simulation parameters (e.g., transport physics) are set to their simplest form, as the focus is solely on geometry tracking.
- Execute and Monitor:
 - Run the **TRIPOLI-4** simulation using the _voidtest.t4 input file.
 - Monitor the output log for any error messages, specifically those related to "lost particles."
- Analyze the Results:
 - Upon completion, examine the main output file.
 - Search for a summary of "lost particles." An ideal result is zero lost particles.

- If lost particles are reported, the output file will typically contain the last known coordinates (x, y, z) and direction of each lost particle.
- Record these coordinates as they are crucial for pinpointing the location of the geometry error.
- Interpretation:
 - Zero Lost Particles: This provides high confidence that the geometry is topologically sound (i.e., there are no leaks, gaps, or undefined spaces).
 - One or More Lost Particles: This indicates a definitive flaw in the geometry definition. The coordinates of the lost particles should be used as a starting point for debugging in the T4G visualization tool.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for diagnosing and resolving geometry errors in **TRIPOLI-4**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aesj.net [aesj.net]
- 2. researchgate.net [researchgate.net]
- 3. TRIPOLI-4® Monte Carlo Code Verification and Validation Using T4G Tool | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [TRIPOLI-4 Technical Support Center: Geometry Diagnostics]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1170413#diagnosing-and-resolving-geometry-errors-in-tripoli-4\]](https://www.benchchem.com/product/b1170413#diagnosing-and-resolving-geometry-errors-in-tripoli-4)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com